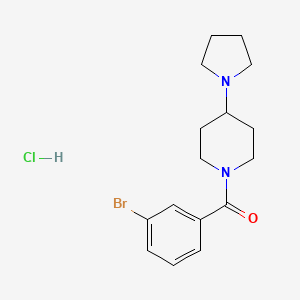

UNC-926 Hydochloride

Descripción

Overview of Methyl-Lysine (Kme) Reader Proteins

Among the various histone modifications, lysine (B10760008) methylation is a key and versatile post-translational modification (PTM) involved in both gene activation and repression. axonmedchem.comnih.gov This modification is "read" by a class of proteins known as methyl-lysine (Kme) reader proteins. unc.edu These reader domains recognize and bind to specific methylated lysine residues on histone tails, thereby recruiting other proteins to regulate gene expression. unc.eduuvic.ca

There are over 200 Kme reader proteins in the human proteome, each containing a domain that recognizes this specific modification. mdpi.comsemanticscholar.org A common feature of these domains is an aromatic cage that binds the methylated lysine residue. mdpi.comsemanticscholar.org Kme readers are implicated in a variety of cellular processes, and their dysregulation has been linked to several diseases, including cancer. unc.edunih.gov

Rationale for Developing Small Molecule Chemical Probes for Kme Reader Domains

The development of small molecule chemical probes that can selectively inhibit the function of Kme reader domains is a significant area of research. tandfonline.comnih.gov These probes are invaluable tools for several reasons:

Target Validation: They allow researchers to study the specific biological consequences of inhibiting a particular reader domain, helping to validate it as a potential therapeutic target. nih.gov

Mechanistic Insight: Chemical probes offer temporal control over protein function, which is a significant advantage over genetic techniques like RNA interference that ablate the entire protein. tandfonline.comnih.gov This allows for a more precise understanding of the domain's role in cellular processes.

Therapeutic Potential: A well-characterized chemical probe can serve as a starting point for drug discovery efforts, potentially accelerating the development of new therapies for diseases associated with Kme reader dysregulation. tandfonline.comnih.gov

The development of potent and selective inhibitors for many Kme reader proteins remains a challenge due to the often shallow binding pockets of these domains. unc.edu

Historical Context of UNC-926 Hydrochloride in Epigenetics Research

UNC-926 Hydrochloride emerged from research efforts to develop chemical probes for a specific family of Kme reader proteins containing Malignant Brain Tumor (MBT) domains. vulcanchem.com MBT domains are known to selectively recognize mono- and di-methylated lysine residues and are associated with the repression of gene expression. axonmedchem.com

UNC-926 was identified as an inhibitor of the L3MBTL1 protein, binding to its MBT domain. selleckchem.comtocris.com It also shows affinity for the related protein L3MBTL3. targetmol.com The development of UNC-926 and similar compounds has been instrumental in studying the structure-activity relationships of antagonists for methyl-lysine reader domains and in exploring the biological functions of MBT domain-containing proteins in chromatin regulation. vulcanchem.com

Research Findings on UNC-926 Hydrochloride

| Property | Value/Description | Reference |

| Chemical Name | (3-Bromophenyl)[4-(1-prrolidinyl)-1-piperidinyl]methanone hydrochloride | tocris.com |

| CAS Number | 1184136-10-4 | smallmolecules.com |

| Molecular Formula | C₁₆H₂₁BrN₂O.HCl | smallmolecules.com |

| Target | L3MBTL1 (MBT domain) | selleckchem.comtocris.com |

| Binding Affinity (Kd) | 3.9 μM for L3MBTL1 | selleckchem.comtocris.com |

| Inhibitory Activity | Inhibits the interaction between L3MBTL1 and H4K20me1 peptide | tocris.comtargetmol.com |

| Selectivity | Shows affinity for L3MBTL3; does not affect the binding of 53BP1 to H4K20me1 | targetmol.com |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O.ClH/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18;/h3-5,12,15H,1-2,6-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPMBBHOXQOMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Medicinal Chemistry and Chemical Biology of Unc 926 Hydrochloride

Discovery and Lead Identification Strategies for Methyl-Lysine Reader Antagonists

The discovery of UNC-926 is rooted in the broader effort to develop small molecule inhibitors for epigenetic regulatory proteins, which are considered a new frontier for drug discovery. nih.gov The initial focus was on the Malignant Brain Tumor (MBT) domain, a module that recognizes lower methylation states of lysine (B10760008) residues on histone tails. The MBT domains of proteins like Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1) were identified as key targets.

The lead identification process was inspired by the need for chemical probes to elucidate the biological functions of these reader domains. nih.gov The first small molecule ligands reported to bind a methyl-lysine reader domain, specifically the second MBT domain of L3MBTL1 and its close homolog L3MBTL3, were UNC669 and its subsequent analogue, UNC926. nih.gov The identification of these initial leads, such as UNC669, involved screening techniques to find compounds that could disrupt the interaction between the MBT domain and its target methylated histone peptide. nih.gov These pioneering compounds served as a foundation for developing more potent and selective antagonists for this class of epigenetic readers. nih.gov

Structure-Activity Relationship (SAR) Studies of UNC-926 Hydrochloride Analogues

The development of UNC-926 from its precursor, UNC669, is a direct result of targeted structure-activity relationship (SAR) studies aimed at improving ligand potency. nih.gov These investigations focus on systematically altering the chemical structure of a lead compound and evaluating how these changes affect its biological activity, providing a roadmap for rational drug design.

A key chemical modification in the evolution from UNC669 to UNC926 was the substitution of a nicotinamide (B372718) group with a benzoic acid moiety. nih.gov This seemingly small change from a pyridine (B92270) ring to a benzene (B151609) ring had a discernible effect on the compound's inhibitory activity against L3MBTL1, demonstrating the sensitivity of the ligand-protein interaction to subtle structural alterations. nih.govadooq.com

UNC926 demonstrates inhibitory activity in the low micromolar range against its primary targets, L3MBTL1 and L3MBTL3. medchemexpress.com It effectively inhibits the binding of the L3MBTL1's MBT domains to its histone target, H4K20me1. medchemexpress.com The compound shows selectivity, with decreased affinity for other MBT domain-containing proteins and no significant binding to the chromodomain of CBX7, highlighting its specificity for the intended MBT reader domains. medchemexpress.com

Table 1: Comparative Inhibitory Activity of UNC669 and UNC926 This table compares the in vitro inhibitory concentrations (IC50) of the precursor compound UNC669 and its analogue UNC926 against their primary methyl-lysine reader domain targets.

| Compound | Target Protein | IC₅₀ (μM) | Reference(s) |

| UNC669 | L3MBTL1 | 4.2 | adooq.com |

| L3MBTL3 | 3.1 | adooq.com | |

| UNC926 | L3MBTL1 | 3.9 | medchemexpress.comselleckchem.com |

| L3MBTL3 | 3.2 | medchemexpress.com |

The structural framework of UNC926, particularly its piperidine-pyrrolidine amine component, became a subject of further investigation regarding its conformational flexibility. nih.gov In medicinal chemistry, reducing the conformational flexibility of a ligand can often lead to enhanced binding affinity by lowering the entropic penalty of binding to a protein target.

Inspired by the UNC669 and UNC926 scaffolds, one research effort hypothesized that constraining the key amine moiety would generate novel ligands with potentially improved properties. nih.gov To test this, a series of 25 new compounds was designed and synthesized. nih.gov These derivatives replaced the relatively flexible piperidine-pyrrolidine group with more rigid structures, such as fused bi- or tricyclic amines and spirocyclic heterocycles. nih.gov This approach represents a clear design strategy aimed at exploring how conformational restriction impacts interaction with methyl-lysine regulatory proteins, moving beyond simple substituent changes to fundamental modifications of the ligand's core structure. nih.gov

Exploration of Chemical Modifications and Their Impact on Binding Affinity

Synthetic Methodologies for UNC-926 Hydrochloride and its Derivatives

The synthesis of UNC-926 and its analogues is based on standard organic chemistry reactions, primarily involving amide bond formation. The general synthetic route involves the coupling of a substituted benzoyl chloride with a cyclic amine.

For UNC-926, the key step is the reaction between 3-bromobenzoyl chloride and the amine 4-(1-pyrrolidinyl)piperidine. nih.gov This reaction forms the central amide (methanone) linkage that connects the bromophenyl head group to the piperidine-pyrrolidine tail. When necessary for more complex derivatives, protecting groups are used on the amine functionalities, which are subsequently removed to yield the final product. The hydrochloride salt form is typically prepared to improve the compound's solubility and stability for research applications. vulcanchem.com

Scheme 1: General Synthesis of UNC926 Analogues This schematic illustrates the general amide coupling reaction used to synthesize the core structure of UNC926 and its derivatives.

Caption: The synthesis involves reacting a desired amine with 3-bromobenzoyl chloride to form the final amide product. nih.gov

Chemical Design Principles for Selective Epigenetic Reader Domain Inhibitors

The development and study of UNC-926 exemplify several key chemical design principles for creating selective inhibitors of epigenetic reader domains:

Targeting the Recognition Pocket: The primary design principle is to create a small molecule that can physically occupy the binding pocket of the reader domain, thereby preventing it from engaging with its natural ligand (the methylated histone tail). For MBT domains, this involves targeting the "aromatic cage" that specifically recognizes the methyl-lysine mark.

Scaffold Hopping and Modification: As shown by the progression from UNC669 to UNC926, modifying the core scaffold or its key substituents is a fundamental strategy. Replacing the nicotinamide with a benzoic acid group fine-tuned the electronic and steric properties of the ligand to modestly improve its interaction with L3MBTL1. nih.govadooq.com

Achieving Selectivity: A major challenge in inhibitor design is achieving selectivity for a specific target over other closely related proteins. UNC926 shows good selectivity for the L3MBTL subfamily over other MBT-containing proteins and different types of reader domains like chromodomains. medchemexpress.com This is achieved by exploiting subtle differences in the shape and chemical environment of the binding pockets between different reader proteins.

Modulating Physicochemical Properties: The conversion of the parent compound to its hydrochloride salt is a common practice to enhance properties like aqueous solubility, which is crucial for experimental assays. vulcanchem.com Furthermore, the exploration of rigidified analogues based on the UNC926 scaffold highlights a design principle aimed at improving binding affinity by reducing the molecule's conformational flexibility. nih.gov

Molecular Mechanism of Action of Unc 926 Hydrochloride

Characterization of Target Engagement with L3MBTL1 Protein

The interaction between UNC-926 hydrochloride and the L3MBTL1 protein is a key aspect of its function as a chemical probe. vulcanchem.com This engagement is characterized by specific binding kinetics and the identification of the primary interaction sites within the L3MBTL1 protein.

Binding Kinetics and Equilibrium Studies

UNC-926 hydrochloride demonstrates a direct binding affinity for the L3MBTL1 protein. tocris.com Equilibrium studies have determined the dissociation constant (Kd) to be 3.9 μM. tocris.commedkoo.comselleckchem.comchemicalbook.in This micromolar affinity indicates a specific and measurable interaction between the compound and its protein target. The binding is a critical first step in its inhibitory action.

Table 1: Binding Affinity of UNC-926 for L3MBTL1

| Compound | Target Protein | Dissociation Constant (Kd) |

|---|---|---|

| UNC-926 | L3MBTL1 | 3.9 μM tocris.commedkoo.comselleckchem.comchemicalbook.in |

Identification of Specific MBT Domains as Primary Interaction Sites

The primary interaction sites for UNC-926 hydrochloride on the L3MBTL1 protein are the Malignant Brain Tumor (MBT) domains. tocris.commedkoo.comchemicalbook.in L3MBTL1 contains three MBT domains that are responsible for recognizing and binding to mono- and di-methylated lysine (B10760008) residues on histone tails, particularly H4K20me1 and H1bK26. alzdiscovery.org UNC-926 acts as an antagonist by binding to these MBT domains, thereby preventing the natural protein-histone interaction. medkoo.comchemicalbook.in It has been shown that the second MBT repeat of L3MBTL1 is crucial for this recognition, sharing a similar mode of action for binding both p53K382me1 and H4K20me1. nih.gov

Inhibition of Histone Peptide Interactions

By binding to the MBT domains of L3MBTL1, UNC-926 hydrochloride effectively inhibits the interaction between L3MBTL1 and its histone peptide substrates. targetmol.com This inhibition is selective and can be observed in a dose-dependent manner.

Selective Inhibition of L3MBTL13XMBT-H4K20me1 Interaction

Research has specifically demonstrated that UNC-926 hydrochloride selectively inhibits the interaction between the triple MBT domain construct of L3MBTL1 (L3MBTL13XMBT) and a histone H4 peptide monomethylated at lysine 20 (H4K20me1). tocris.comchemicalbook.intargetmol.com This selective inhibition has been confirmed in peptide pull-down assays. tocris.comchemicalbook.in The ability of L3MBTL1 to compact chromatin is linked to this binding activity, suggesting that UNC-926 can modulate chromatin structure by disrupting this key interaction. nih.gov

Dose-Dependent Inhibition Studies

The inhibitory effect of UNC-926 on the L3MBTL1-histone peptide interaction is dose-dependent. targetmol.comtargetmol.commedchemexpress.com Studies have shown that as the concentration of UNC-926 increases, the association between L3MBTL13xMBT and the relevant histone peptides is progressively inhibited. medchemexpress.com For instance, UNC-926 at concentrations ranging from 1 to 25 μM has been shown to effectively inhibit the binding of the 3xMBT domain to H4K20me1. medchemexpress.commedchemexpress.com

Specificity Profiling Against Related Methyl-Lysine Reader Domains

A critical aspect of a chemical probe's utility is its specificity. UNC-926 hydrochloride has been profiled against other methyl-lysine reader domains to determine its selectivity. While it is a potent inhibitor of L3MBTL1, it also shows affinity for some related proteins.

UNC-926 exhibits a low micromolar affinity for the close homolog L3MBTL3, with a reported IC50 of 3.2 μM. medchemexpress.commedchemexpress.com It also shows antagonistic activity against L3MBTL4, with an IC50 of 15.6 μM. medchemexpress.comcaymanchem.com However, its affinity for other MBT domain-containing proteins like MBTD1 and SFMBT1 is significantly lower (IC50 > 30 μM). caymanchem.com Importantly, UNC-926 shows no binding to the chromodomain-containing protein CBX7, highlighting its selectivity for the MBT domain family over other types of methyl-lysine reader domains. vulcanchem.commedchemexpress.comglpbio.com Furthermore, it does not affect the binding of 53BP1 to H4K20me1, demonstrating specificity for L3MBTL1 over other proteins that recognize the same histone mark. targetmol.comtargetmol.commedchemexpress.com

Table 2: Specificity Profile of UNC-926 Against Methyl-Lysine Reader Domains

| Target Protein | IC50 |

|---|---|

| L3MBTL1 | 3.9 μM targetmol.commedchemexpress.commedchemexpress.com |

| L3MBTL3 | 3.2 μM medchemexpress.commedchemexpress.com |

| L3MBTL4 | 15.6 μM medchemexpress.comcaymanchem.com |

| MBTD1 | >30 μM caymanchem.com |

| SFMBT1 | >30 μM caymanchem.com |

| CBX7 | No binding vulcanchem.commedchemexpress.comglpbio.com |

| 53BP1 | No effect on binding to H4K20me1 targetmol.comtargetmol.commedchemexpress.com |

Comparative Analysis with L3MBTL3 and L3MBTL4 Binding

UNC-926 was identified as an inhibitor of the L3MBTL1 protein, binding to its MBT domain with a reported IC₅₀ value and dissociation constant (Kd) of 3.9 μM. medchemexpress.comselleckchem.com The compound also demonstrates affinity for other homologous proteins within the L3MBTL family. It exhibits a comparable, low-micromolar affinity for L3MBTL3, with a reported IC₅₀ of 3.2 μM. medchemexpress.commedchemexpress.comchembk.com Its potency is reduced against L3MBTL4, which it inhibits with an IC₅₀ of 15.6 μM. medchemexpress.commedchemexpress.comchembk.com This demonstrates a degree of selectivity among the MBT-containing protein family.

Table 1: UNC-926 Hydrochloride Binding Affinity for L3MBTL Proteins

| Target Protein | IC₅₀ Value (μM) |

|---|---|

| L3MBTL1 | 3.9 |

| L3MBTL3 | 3.2 |

| L3MBTL4 | 15.6 |

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of UNC-926 against various L3MBTL proteins, indicating its binding potency. medchemexpress.commedchemexpress.comchembk.com

Evaluation of Off-Target Interactions (e.g., 53BP1, CBX7)

A critical characteristic of a valuable chemical probe is its selectivity for its intended target over other related proteins. The evaluation of UNC-926 against other reader domains reveals a favorable selectivity profile.

Research shows that UNC-926 does not affect the binding of the p53-binding protein 1 (53BP1) to its H4K20me1 target. medchemexpress.commedchemexpress.comtargetmol.comchembk.com This is a significant finding, as 53BP1 also recognizes methylated histone marks, and the lack of inhibition by UNC-926 demonstrates specificity for the L3MBTL family over this particular Tudor domain-containing protein. medchemexpress.comresearchgate.net

Furthermore, UNC-926 has been shown to have no binding activity towards CBX7, a chromodomain-containing protein that is part of the Polycomb repressive complex 1 (PRC1). medchemexpress.commedchemexpress.comvulcanchem.comnih.govchembk.com This lack of interaction underscores the compound's specificity for MBT domains over other types of methyl-lysine reader domains.

Table 2: UNC-926 Hydrochloride Off-Target Selectivity

| Off-Target Protein | Interaction Finding |

|---|---|

| 53BP1 | No effect on binding to H4K20me1 |

| CBX7 | No binding observed |

This table outlines the selectivity of UNC-926, showing its lack of significant interaction with key off-target methyl-lysine binding proteins. medchemexpress.commedchemexpress.comtargetmol.comvulcanchem.comchembk.com

Structural Biology and Biophysical Investigations of Unc 926 Hydrochloride Target Complexes

Crystallographic Studies of UNC-926 Hydrochloride Bound to MBT Domains

X-ray crystallography provides high-resolution, three-dimensional structures of molecules, offering unparalleled insights into the atomic details of protein-ligand interactions. The Malignant Brain Tumor (MBT) domains, the targets of UNC-926, are known to recognize and bind to methylated lysine (B10760008) residues on histone tails, a process that is critical in gene regulation. uvic.cagenecards.orgnih.gov The binding of inhibitors like UNC-926 to this domain disrupts these interactions. medchemexpress.com

While specific crystallographic data for the UNC-926-L3MBTL1 complex is not widely public, the field has been informed by structures of MBT domains with other ligands. For instance, the co-crystallization of a nicotinamide (B372718) antagonist with the L3MBTL1 MBT domain has provided a foundational understanding of how small molecules can target this protein family. unibo.it Such studies are instrumental in guiding the rational design of new, more potent, and selective inhibitors.

The binding pocket of MBT domains is characteristically defined by an "aromatic cage" that recognizes the methyl-ammonium group of methylated lysine. nih.gov This cage is formed by the side chains of several aromatic amino acid residues. The interaction is primarily driven by cation-π interactions between the positively charged methylated lysine and the electron-rich aromatic rings.

In the context of an inhibitor like UNC-926, its molecular structure would be positioned to mimic the key interactions of the natural histone ligand. The design of such inhibitors involves creating a scaffold that can present functional groups to form favorable contacts with the residues in the binding pocket. The analysis of these ligand-protein interfaces, often facilitated by computational modeling in conjunction with crystallographic data of similar complexes, helps to identify the key hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the binding affinity and specificity. osdd.netunomaha.edu

Protein-ligand binding is not a simple lock-and-key event; it is a dynamic process that can involve significant conformational changes in both the protein and the ligand. pnas.org The binding of a ligand can select for a specific conformation from a protein's existing ensemble of states or induce a new conformation entirely. These changes can be crucial for the protein's function and for the mechanism of inhibition. uvic.ca

Analysis of Ligand-Protein Interaction Interfaces

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on structure, dynamics, and binding interfaces. creative-biolabs.commdpi.com Unlike crystallography, NMR does not require crystallization and can therefore study proteins in a more native-like environment.

For the UNC-926-MBT domain complex, techniques like Saturation Transfer Difference (STD) NMR would be particularly valuable. nih.gov In an STD-NMR experiment, saturation is transferred from the protein to a bound ligand, allowing for the identification of the binding epitope of the ligand and the confirmation of binding. This method is especially useful for detecting weak to intermediate affinity binders, which is relevant for UNC-926 with its micromolar dissociation constant. tocris.comnih.govselleckchem.com Furthermore, chemical shift perturbation (CSP) studies, where changes in the protein's NMR spectrum are monitored upon ligand titration, can identify the specific amino acid residues involved in the interaction.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions. nih.gov It directly measures the heat released or absorbed during a binding event. malvernpanalytical.com A single ITC experiment can determine the binding affinity (KD), the stoichiometry of the interaction (n), and the change in enthalpy (ΔH) and entropy (ΔS). malvernpanalytical.comnih.gov This provides a complete thermodynamic profile of the interaction, offering insights into the driving forces behind the binding. nih.govresearchgate.net

UNC-926 is reported to bind to the MBT domain of L3MBTL1 with a dissociation constant (Kd) of 3.9 μM and an IC₅₀ value of 3.9 μM. tocris.commedchemexpress.comselleckchem.com It also shows affinity for other MBT domains, such as L3MBTL3 (IC₅₀ of 3.2 μM) and L3MBTL4 (IC₅₀ of 15.6 μM). medchemexpress.com A full ITC analysis would reveal whether the binding of UNC-926 is primarily driven by favorable enthalpic changes (e.g., from hydrogen bond formation) or by an increase in entropy (e.g., from the release of ordered water molecules from the binding site).

| Target Protein | Affinity Metric | Value (μM) | Reference |

|---|---|---|---|

| L3MBTL1 | Kd | 3.9 | tocris.comselleckchem.com |

| L3MBTL1 | IC50 | 3.9 | medchemexpress.comtargetmol.com |

| L3MBTL3 | IC50 | 3.2 | medchemexpress.com |

| L3MBTL4 | IC50 | 15.6 | medchemexpress.com |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. cytivalifesciences.comnicoyalife.com SPR provides quantitative information about the kinetics of a binding event, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff). sartorius.com The ratio of these rates (kₑ/kₐ) provides the equilibrium dissociation constant (KD). sartorius.com

In a typical SPR experiment to study the UNC-926-MBT domain interaction, the MBT domain protein would be immobilized on a sensor chip, and a solution containing UNC-926 Hydrochloride would be flowed over the surface. nih.gov The binding of UNC-926 to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram. youtube.com This real-time data allows for a detailed understanding of how quickly the complex forms and how stable it is over time, information that is highly valuable for drug development. sartorius.com

Computational Approaches in Understanding Binding Dynamics

Computational methods are indispensable tools for complementing experimental data and providing a dynamic picture of protein-ligand interactions. hilarispublisher.comnih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations can be used to predict how UNC-926 binds to MBT domains and to explore the stability and dynamics of the resulting complex. hilarispublisher.com

Molecular docking can generate models of the UNC-926-L3MBTL1 complex, predicting the binding pose and identifying key interactions. hilarispublisher.com Following docking, MD simulations can be performed to simulate the movements of the atoms in the complex over time. These simulations provide insights into the flexibility of the ligand in the binding pocket, the conformational changes in the protein, and the role of solvent molecules in the interaction. Advanced computational techniques, such as Gaussian accelerated molecular dynamics (GaMD), can even be used to predict ligand binding thermodynamics and kinetics, offering a powerful synergy with experimental methods like ITC and SPR. unc.eduunisyscat.de

Molecular Dynamics (MD) Simulations of Ligand-Protein Complexes

An MD simulation of the UNC-926-L3MBTL1 complex would typically be initiated using a starting structure derived from molecular docking, guided by crystal structures of homologous inhibitors bound to L3MBTL1. nih.gov The primary objectives of such a simulation would be to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over time, researchers can evaluate the stability of the predicted binding pose. A stable complex would show minimal deviation from the initial docked conformation.

Analyze Conformational Changes: MD simulations can reveal how the protein and ligand adapt to each other upon binding. This includes analyzing the flexibility of protein loops near the binding site and the conformational freedom of the ligand itself.

Identify Key Interactions: The simulation trajectory allows for a detailed analysis of the hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. This can highlight which residues on L3MBTL1 are critical for anchoring UNC-926.

A hypothetical data table summarizing the kind of results an MD simulation might yield is presented below.

| Simulation Metric | Predicted Outcome for UNC-926-L3MBTL1 Complex | Rationale |

| Ligand RMSD | < 2.0 Å | Indicates a stable binding mode within the methyl-lysine pocket. |

| Protein Backbone RMSD | Low fluctuation, except in loop regions | Suggests the overall protein fold is maintained upon ligand binding. |

| Key Hydrogen Bonds | Maintained > 80% of simulation time | Highlights stable interactions with key residues like the aspartate moiety in the binding pocket. |

| System Energy | Negative and stable potential energy | Confirms the thermodynamic favorability of the complex. |

This table is illustrative and based on typical outcomes for stable protein-ligand complexes, not on published data for UNC-926.

Quantum Chemistry Calculations for Interaction Energies

Quantum chemistry (QC) calculations offer a powerful, albeit computationally intensive, method for accurately determining the binding energies between a ligand and a protein. nih.gov These calculations go beyond the classical force fields used in MD simulations to model the electronic structure of the interacting molecules, providing a more precise quantification of interaction strength. For the UNC-926-L3MBTL1 complex, QC methods like Density Functional Theory (DFT) could be used to dissect the binding event.

The process typically involves:

Optimizing the geometry of the ligand and the binding site residues.

Calculating the electronic energy of the complex, the free ligand, and the free protein.

The binding energy is then derived from the difference between the energy of the complex and the sum of the energies of the individual components.

This analysis is particularly useful for understanding the contribution of specific interactions, such as the cation-π interaction between the ligand and the aromatic cage of the MBT domain, and for accurately ranking the binding affinity of different chemical analogs. While specific QC studies on UNC-926 are not published, such methods have been used to validate computational findings for methyl-lysine binding to L3MBTL1. mdpi.com

Below is a hypothetical table illustrating the type of data that quantum chemistry calculations could provide for the interaction between UNC-926 and key residues in the L3MBTL1 binding pocket.

| Interacting Pair | Interaction Type | Calculated Interaction Energy (kcal/mol) |

| UNC-926 : Aromatic Cage | Cation-π / Hydrophobic | -10.5 |

| UNC-926 : Asp355 | Hydrogen Bond / Electrostatic | -6.2 |

| UNC-926 : Thr385 | van der Waals | -2.1 |

This table contains hypothetical data for illustrative purposes and is not based on published experimental results.

Structural Bioinformatics for Predictive Modeling

The development of UNC-926 was heavily reliant on structural bioinformatics and predictive modeling, primarily through a structure-based drug design approach. nih.govnwo.nl The foundation for this work was the elucidation of the crystal structure of L3MBTL1 in complex with an earlier, related nicotinamide antagonist (PDB ID: 3P8H). nih.govrcsb.org This structural information provided a clear template of the binding site and the key interactions necessary for inhibition.

Predictive modeling for the series of compounds that includes UNC-926 likely involved the following steps:

Molecular Docking: In silico docking studies would have been used to predict how different chemical modifications to the initial scaffold would bind within the L3MBTL1 pocket. nih.gov This allows for the rapid virtual screening of many potential analogs to prioritize synthetic efforts.

Structure-Activity Relationship (SAR) Analysis: The design of UNC-926 was part of a systematic exploration of the structure-activity relationships of methyl-lysine reader antagonists. medchemexpress.com As compounds were synthesized and tested, the data was used to build a predictive model. For example, the replacement of the original nicotinamide core with the 3-bromophenyl group in UNC-926 was a key modification that influenced its activity and selectivity profile.

Homology Modeling: While a crystal structure with an antagonist was available for L3MBTL1, predictive models for closely related MBT domains, such as L3MBTL3, could be built using homology modeling to assess the selectivity of the designed compounds.

The SAR data from the development of UNC-926 and related compounds highlights the chemical features essential for binding to L3MBTL1.

| Compound | Core Structure | Key Substituent | L3MBTL1 IC₅₀ (µM) |

| UNC669 | Nicotinamide | N-ethyl-pyrrolidine | 21 |

| UNC-926 | 3-Bromophenyl | Pyrrolidin-1-yl-piperidine | 3.9 medchemexpress.comnih.govmedkoo.com |

| UNC1079 | Phenyl-sulfonamide | N-ethyl-pyrrolidine | >30 |

This data demonstrates how computational and medicinal chemistry efforts iteratively improved the potency of the inhibitors, leading to the discovery of UNC-926 as a significantly more effective antagonist than the initial leads. nih.gov

Cellular and Functional Consequences of L3mbtl1/l3mbtl3 Inhibition by Unc 926 Hydrochloride

Impact on Epigenetic Signatures and Chromatin States

L3MBTL1 and L3MBTL3 are "reader" proteins that recognize and bind to specific histone modifications, namely mono- and di-methylated lysine (B10760008) residues (H4K20me1/me2). mdpi.com This interaction is a crucial step in translating epigenetic marks into functional outcomes, primarily transcriptional repression and chromatin compaction.

UNC-926 Hydrochloride directly interferes with this process. It selectively targets the MBT domains of L3MBTL1 and L3MBTL3, preventing them from engaging with their histone marks. tocris.comapexbt.com Specifically, UNC-926 has been shown to inhibit the interaction between the triple MBT domain (3xMBT) of L3MBTL1 and histone H4 peptides mono-methylated at lysine 20 (H4K20me1). medchemexpress.commedchemexpress.comtargetmol.com This blockade disrupts a key function of L3MBTL1: the compaction of nucleosomal arrays, which is dependent on its ability to bind to H4K20me1/2. mdpi.com By preventing this binding, UNC-926 effectively opposes the formation of condensed, transcriptionally silent chromatin states mediated by L3MBTL1.

Furthermore, L3MBTL3 is known to be part of repressive protein complexes. It interacts with RBPJ and the histone demethylase KDM1A (also known as LSD1). embopress.orgoup.com This complex is recruited to Notch target genes, where the demethylase activity of KDM1A leads to a reduction in active H3K4me2 epigenetic marks, reinforcing a repressive chromatin environment. oup.com Inhibition of L3MBTL3 function by compounds like UNC-926 would be expected to disrupt the integrity and recruitment of this repressive complex, leading to an increase in H3K4me2 levels and a more open, transcriptionally permissive chromatin state at specific gene loci.

Modulation of Gene Expression Profiles by UNC-926 Hydrochloride

By altering chromatin states, the inhibition of L3MBTL1 and L3MBTL3 by UNC-926 Hydrochloride directly modulates the expression of specific sets of genes. These proteins act as transcriptional repressors, and their inhibition consequently leads to the de-repression, or upregulation, of their target genes. embopress.orgalzdiscovery.org

L3MBTL1 is a known negative regulator of the p53 tumor suppressor. mdpi.comalzdiscovery.org It binds to p53 that has been mono-methylated at lysine 382 (K382me1) by the methyltransferase SET8, preventing p53 from activating its target genes. alzdiscovery.org Inhibition of L3MBTL1 would therefore release this repressive control, leading to the increased expression of genes downstream of p53 that are involved in processes like cell cycle arrest and apoptosis.

L3MBTL3 plays a significant role as a co-repressor in the Notch signaling pathway. embopress.org In concert with RBPJ, it actively suppresses the expression of Notch target genes. mdpi.comembopress.org Studies involving the depletion of L3MBTL3 have demonstrated a significant upregulation of key Notch target genes. embopress.org Therefore, treatment with UNC-926 is expected to phenocopy this effect, increasing the expression of these specific genes.

| Genes Modulated by L3MBTL1/L3MBTL3 Inhibition | ||

| Regulating Protein | Target Genes | Effect of Inhibition |

| L3MBTL1 | p53 target genes (e.g., p21, PUMA) | Upregulation / De-repression |

| L3MBTL3 | Notch target genes (HES1, HES4, HEY1, HEY2) | Upregulation / De-repression |

| This table summarizes the expected gene expression changes upon inhibition of L3MBTL1 and L3MBTL3. Data sourced from mdpi.comembopress.orgalzdiscovery.org. |

Role in Cellular Processes Regulated by L3MBTL1/L3MBTL3

The influence of L3MBTL1 and L3MBTL3 on chromatin and gene expression has profound consequences for fundamental cellular processes, including genome stability, cell cycle progression, and cell fate decisions.

Genomic Stability and DNA Damage Response: L3MBTL1 is essential for maintaining genomic stability. nih.gov It is required for the normal progression of DNA replication forks, and its depletion has been shown to cause significant replicative stress, leading to DNA double-strand breaks. nih.gov This DNA damage triggers the activation of the DNA damage response (DDR), characterized by the formation of γH2A.X and 53BP1 foci. nih.gov Inhibition of L3MBTL1 with UNC-926 would mimic this loss-of-function, perturbing DNA replication and activating the DDR.

Cell Cycle Control: The cellular response to L3MBTL1 depletion includes a pronounced arrest in the G2/M phase of the cell cycle. nih.gov This arrest is a direct consequence of the DNA damage incurred, as the cell attempts to repair its genome before proceeding to mitosis. L3MBTL1 also plays a role in repressing p53-mediated cellular senescence, a form of permanent cell cycle exit. alzdiscovery.org Thus, its inhibition could promote senescence programs.

Hematopoiesis and Apoptosis: L3MBTL3 is known to be crucial for normal hematopoiesis (the formation of blood cellular components), and its loss can impair the maturation of myeloid progenitors. embopress.org Furthermore, research on L3MBTL3 inhibitors has revealed a functional interaction between L3MBTL3 and BCLAF1, a protein implicated in DNA damage repair and apoptosis. nih.gov This suggests that inhibiting L3MBTL3 with UNC-926 could impact apoptotic pathways, particularly in the context of DNA damage.

| Cellular Processes Affected by L3MBTL1/L3MBTL3 Inhibition | |

| Process | Consequence of Inhibition |

| DNA Replication | Perturbation of replication fork progression, replicative stress. nih.gov |

| Genomic Stability | Induction of DNA breaks and genomic instability. nih.gov |

| DNA Damage Response | Activation, marked by γH2A.X and 53BP1 foci formation. nih.gov |

| Cell Cycle | Accumulation of cells in the G2/M phase. nih.gov |

| Cellular Senescence | Potential promotion through p53 de-repression. alzdiscovery.org |

| Apoptosis | Potential modulation through pathways involving BCLAF1. nih.gov |

Investigation of Downstream Signaling Pathways Affected by UNC-926 Hydrochloride

The inhibition of L3MBTL1 and L3MBTL3 by UNC-926 Hydrochloride directly impinges on at least two critical signaling pathways: the p53 pathway and the Notch pathway.

The p53 Pathway: L3MBTL1 acts as a crucial negative regulator of p53 activity. In the absence of significant cellular stress, L3MBTL1 binds to mono-methylated p53, sequestering it and repressing its transcriptional functions. mdpi.comalzdiscovery.org This is a key mechanism for keeping the potent effects of p53 in check under normal conditions. By inhibiting L3MBTL1, UNC-926 disrupts this interaction. This frees p53 to bind to the promoters of its target genes, activating a signaling cascade that can lead to cell cycle arrest, senescence, or apoptosis.

The Notch Signaling Pathway: L3MBTL3 is an integral component of the RBPJ co-repressor complex, which is central to keeping Notch signaling "off" in the absence of a Notch ligand. embopress.orgoup.com L3MBTL3 physically and functionally interacts with RBPJ to actively repress Notch target genes like HES1 and HEY1. embopress.org The inhibition of L3MBTL3's reader function by UNC-926 is expected to destabilize this repressive complex at Notch target promoters. This leads to the de-repression of these genes, effectively activating downstream Notch signaling, which can have diverse effects on cell proliferation, differentiation, and apoptosis depending on the cellular context. oup.com

Application of Unc 926 Hydrochloride As a Research Tool

Use as a Chemical Probe for Epigenetic Target Validation

UNC-926 hydrochloride serves as a chemical probe for the validation of epigenetic targets, particularly the malignant brain tumor (MBT) domain-containing proteins. tocris.comvulcanchem.commedkoo.com Chemical probes are essential for establishing the link between a molecular target and its biological consequences. nih.gov By selectively inhibiting the function of specific proteins, researchers can investigate their roles in cellular processes and validate them as potential therapeutic targets. unc.edu UNC-926's ability to bind to the MBT domain of L3MBTL1 allows for the exploration of the biological functions of this protein in chromatin regulation and gene expression. vulcanchem.commedkoo.com The development of such probes is a critical aspect of drug discovery, providing a means to study proteins whose biological mechanisms are not yet fully understood. nih.gov

Facilitating Elucidation of Methyl-Lysine Regulatory Protein Functions

The compound is instrumental in elucidating the functions of methyl-lysine regulatory proteins. vulcanchem.com These proteins, which recognize and bind to methylated lysine (B10760008) residues on histones and other proteins, are key players in epigenetic signaling. nih.govnih.gov UNC-926 hydrochloride, by acting as an antagonist to the methyl-lysine binding protein L3MBTL1, allows researchers to dissect the specific roles of this "reader" protein. medkoo.comchemicalbook.in This inhibition helps in understanding how the recognition of methyl-lysine marks by proteins like L3MBTL1 influences chromatin structure and gene transcription. vulcanchem.comnih.gov The study of such interactions is crucial for deciphering the complex language of histone modifications and their impact on cellular states in health and disease. nih.govnih.gov

Integration into Compound Screening Libraries for Epigenetics Research

UNC-926 hydrochloride and its analogs are included in various compound screening libraries focused on epigenetics. medchemexpress.commedchemexpress.eu These libraries are collections of small molecules used in high-throughput screening to identify new inhibitors or modulators of epigenetic targets. nih.govmedchemexpress.com The inclusion of UNC-926 provides a reference compound and a starting point for the discovery of new, more potent, or selective inhibitors of methyl-lysine reader domains. nih.gov Such screening efforts are fundamental to the development of novel therapeutic agents for diseases linked to epigenetic dysregulation. nih.gov

Development of Assays for L3MBTL1/L3MBTL3 Activity

UNC-926 hydrochloride has been pivotal in the development and validation of various assays to measure the activity of L3MBTL1 and its close homolog L3MBTL3. medchemexpress.commedchemexpress.eumedchemexpress.com These assays are essential for quantifying the inhibitory effects of compounds and for studying the biochemical properties of these proteins.

Peptide Pull-Down Assays

Peptide pull-down assays are a common method to study protein-protein or protein-peptide interactions. In the context of L3MBTL1, these assays utilize a peptide corresponding to a known binding partner, such as histone H4 monomethylated at lysine 20 (H4K20me1). tocris.comchemicalbook.inapexbt.com UNC-926 has been shown to selectively and dose-dependently inhibit the interaction between the 3xMBT domain of L3MBTL1 and the H4K20me1 peptide in these assays. medchemexpress.comapexbt.comtargetmol.com This demonstrates the compound's ability to disrupt the binding of L3MBTL1 to its histone substrate. tocris.comn-jz.comshzbio.net

Biochemical Inhibition Assays

UNC-926 hydrochloride's inhibitory activity against L3MBTL1 and L3MBTL3 has been quantified using various biochemical inhibition assays. medkoo.commedchemexpress.com These assays typically measure the concentration of the inhibitor required to reduce the protein's activity by half, known as the IC50 value. For UNC-926, the IC50 for L3MBTL1 is approximately 3.9 μM. medchemexpress.commedchemexpress.comtargetmol.com The compound also shows affinity for L3MBTL3 with an IC50 of 3.2 μM. medchemexpress.commedchemexpress.com These assays are crucial for determining the potency and selectivity of inhibitors. acs.org

Inhibitory Activity of UNC-926

| Target Protein | IC50 Value (μM) | Binding Affinity (Kd in μM) |

|---|---|---|

| L3MBTL1 | 3.9 medchemexpress.commedchemexpress.comtargetmol.com | 3.9 tocris.commedkoo.comapexbt.com |

| L3MBTL3 | 3.2 medchemexpress.commedchemexpress.com | Not explicitly stated |

| L3MBTL4 | 15.6 medchemexpress.commedchemexpress.com | Not explicitly stated |

| CBX7 | No binding medchemexpress.commedchemexpress.com | Not applicable |

| 53BP1 | No effect on binding medchemexpress.comtargetmol.com | Not applicable |

Preclinical Research Applications and Biological Contexts

Investigations in in vitro Cell Culture Models

In vitro models are fundamental for elucidating the cellular and molecular effects of novel chemical compounds. For UNC-926 hydrochloride, these studies have been crucial in defining its primary mechanism of action.

While UNC-926 hydrochloride is utilized as a tool in epigenetic and cancer research, detailed studies on its specific antiproliferative or cytotoxic effects on particular cancer cell lines are not extensively detailed in the available literature. adooq.commdpi.comarchivesofmedicalscience.com However, its utility is established in cell-based assays designed to probe its specific molecular target. For context, immortalized endothelial cell lines such as EA.hy926 are commonly used in various in vitro studies to ensure reproducible results, though this cell line is distinct from the compound UNC-926. nih.govnih.govahajournals.org Research on other compounds demonstrates that diverse cell lines, including those for colon cancer (like HT-29, DLD-1) and others (like Hela, MCF-7), are typically used to assess the antiproliferative effects of new chemical entities. mdpi.comarchivesofmedicalscience.com

Mechanistic studies in cellular and biochemical systems have been pivotal in characterizing UNC-926 hydrochloride as a specific inhibitor of methyl-lysine (Kme) reader domains. tocris.comtargetmol.com The compound functions by binding to the Malignant Brain Tumor (MBT) domain of the Lethal(3) Malignant Brain Tumor-Like Protein 1 (L3MBTL1). tocris.comapexbt.com

In peptide pull-down assays, UNC-926 hydrochloride selectively and dose-dependently inhibits the interaction between the L3MBTL1's triple MBT domain (L3MBTL13xMBT) and histone H4 monomethylated at lysine (B10760008) 20 (H4K20me1). targetmol.comapexbt.commedchemexpress.com This demonstrates its ability to disrupt a key epigenetic recognition event. A crucial aspect of its characterization is its selectivity; the compound does not interfere with the binding of another H4K20me1 reader protein, 53BP1, to the same histone mark, highlighting its specificity for L3MBTL1. targetmol.commedchemexpress.com

| Parameter | Description | Reference |

|---|---|---|

| Primary Target | Lethal(3) Malignant Brain Tumor-Like Protein 1 (L3MBTL1) | targetmol.commedchemexpress.comselleckchem.com |

| Binding Domain | Malignant Brain Tumor (MBT) domain | tocris.comapexbt.com |

| Binding Affinity (IC50 for L3MBTL1) | 3.9 μM | targetmol.commedchemexpress.com |

| Secondary Target (Affinity) | L3MBTL3 (low micromolar affinity, IC50 of 3.2 μM) | targetmol.commedchemexpress.com |

| Specific Interaction Inhibited | L3MBTL13xMBT binding to H4K20me1 histone peptides | apexbt.commedchemexpress.com |

| Selectivity Marker | Does not affect the binding of 53BP1 to H4K20me1 | targetmol.commedchemexpress.com |

Effects on Specific Cell Lines

Studies in Non-Human in vivo Models

Specific in vivo studies in non-human models for UNC-926 hydrochloride are not detailed in the available research literature. The development and testing of novel therapeutics, particularly in oncology, typically involve the use of animal models to assess compound activity and efficacy. unclineberger.orgunc.edu Facilities at institutions like the University of North Carolina (UNC) provide resources for such testing, including xenograft models and genetically engineered mouse models (GEMMs), but specific applications of UNC-926 in these systems have not been published. unclineberger.orgunc.edu

Pharmacological Profiling in Translational Research Contexts

UNC-926 hydrochloride is primarily profiled as a chemical probe for translational research rather than a direct therapeutic candidate. vulcanchem.com Its value lies in its ability to selectively antagonize a methyl-lysine reader, allowing researchers to explore the biological consequences of inhibiting this interaction. apexbt.comvulcanchem.com The development of UNC-926 has contributed significantly to the understanding of structure-activity relationships for antagonists of methyl-lysine reader domains. tocris.com

In a translational context, compounds like UNC-926 are essential tools for:

Target Validation: Confirming the role of proteins like L3MBTL1 and L3MBTL3 in cellular processes. vulcanchem.com

Pathway Analysis: Investigating the downstream effects of disrupting methyl-lysine recognition on chromatin organization and gene regulation. vulcanchem.com

Drug Discovery: Serving as a starting point or a reference compound in the development of more potent and specific inhibitors for therapeutic use. unclineberger.orgrti.org

| Profile Aspect | Application in Translational Research | Reference |

|---|---|---|

| Chemical Probe | Used to investigate the biological functions of L3MBTL1, L3MBTL3, and L3MBTL4. | vulcanchem.com |

| Selective Antagonist | Allows for the specific study of MBT domain-containing proteins in gene expression and cell proliferation. | vulcanchem.com |

| SAR Contributor | Aids in defining the chemical structures required for binding affinity and selectivity against MBT domain proteins. | tocris.com |

| Epigenetic Tool | Facilitates the exploration of the consequences of disrupting methyl-lysine recognition in chromatin dynamics. | adooq.comvulcanchem.com |

Exploration in Disease-Relevant Biological Systems

The exploration of UNC-926 hydrochloride is intrinsically linked to disease-relevant biological systems, primarily cancer. adooq.com Its target, L3MBTL1, belongs to the Malignant Brain Tumor (MBT) domain family of proteins, suggesting a role in oncogenesis. vulcanchem.com As an inhibitor of L3MBTL1, UNC-926 hydrochloride serves as a critical tool to dissect the function of this protein in cancer biology. unclineberger.org

By inhibiting the L3MBTL1-histone interaction, the compound allows researchers to study the role of MBT domain proteins in processes like gene expression regulation and cell proliferation, which are often dysregulated in cancer. vulcanchem.com The broader context for this research includes efforts in systems biology to understand complex disease networks and identify novel therapeutic targets. frontiersin.org While not a treatment itself, UNC-926 enables preclinical investigation into the validity of targeting methyl-lysine reader domains for future cancer therapies. pitt.edu

Future Directions and Emerging Research Avenues

Development of Next-Generation Methyl-Lysine Reader Domain Inhibitors

The development of UNC-926 has paved the way for creating more potent and selective inhibitors of methyl-lysine reader domains. vulcanchem.comresearchgate.net Building on the structure-activity relationships (SAR) established from UNC-926 and related compounds, researchers are focused on designing next-generation inhibitors with improved properties. researchgate.netnih.gov

One key strategy involves modifying the UNC-926 scaffold to enhance binding affinity and selectivity for specific MBT domain proteins. researchgate.net For instance, the development of UNC1215, a potent and selective chemical probe for L3MBTL3, was a significant step forward. nih.govnih.gov Further optimization efforts have led to compounds like UNC1679, which exhibits even greater selectivity for L3MBTL3 over the related L3MBTL1 protein. researchgate.net These advancements are crucial for minimizing off-target effects and for developing targeted therapies. The primary design approach for some of these newer compounds involved adding another basic amine to the phenyl ring of the original UNC-926 structure. researchgate.net

Future work will likely continue to explore modifications to various parts of the inhibitor scaffold, including the amine, linker, and aromatic core, to fine-tune their interactions with the target proteins. researchgate.net The ultimate goal is to generate a diverse toolkit of chemical probes, each with a unique selectivity profile, to interrogate the specific functions of different methyl-lysine reader domains.

Table 1: Inhibitory Activity of UNC-926 and Related Compounds

| Compound | Target(s) | IC50 / Kd | Assay Type | Reference |

| UNC-926 Hydrochloride | L3MBTL1 | IC50: 3.9 μM | AlphaScreen | medchemexpress.com |

| L3MBTL3 | IC50: 3.2 μM | AlphaScreen | caymanchem.com | |

| L3MBTL4 | IC50: 15.6 μM | AlphaScreen | caymanchem.com | |

| UNC1215 | L3MBTL3 | Kd: 120 nM | Isothermal Titration Calorimetry (ITC) | nih.govnih.gov |

| UNC1679 | L3MBTL3 | IC50: 160 nM | Not Specified | researchgate.net |

| UNC669 | L3MBTL1 | Kd: 5 μM | Not Specified | nih.gov |

Integration of UNC-926 Hydrochloride in High-Throughput Screening for Novel Targets

High-throughput screening (HTS) campaigns are powerful tools for identifying new bioactive compounds and for discovering novel biological targets. nih.govresearchgate.net While HTS has been employed to find weak ligands for methyl-lysine readers, many initial hits prove to be false positives. nih.gov UNC-926 Hydrochloride and its more advanced analogs can serve as valuable positive controls and chemical probes in such screens. nih.gov

By using these well-characterized inhibitors, researchers can develop more robust and reliable HTS assays to screen large compound libraries for new modulators of methyl-lysine reader domains. nih.govnih.gov These screens could identify compounds with entirely new chemical scaffolds or different mechanisms of action. Furthermore, HTS can be utilized to uncover previously unknown cellular functions and potential therapeutic applications for inhibitors of these epigenetic readers. nih.gov The establishment of a stable luciferase reporter cell line, for example, has facilitated the HTS of an epigenetic library to identify new inducers of human β-defensin 1. nih.gov

Advanced Computational Modeling for Inhibitor Design

Computational modeling is an increasingly indispensable tool in modern drug discovery and materials science. techscience.comtechscience.compageplace.de In the context of UNC-926 Hydrochloride, advanced computational approaches can accelerate the design of next-generation inhibitors. techscience.com Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide deep insights into the binding interactions between inhibitors and their target proteins.

These computational methods allow for the virtual screening of large compound libraries and the prediction of binding affinities and selectivity before undertaking costly and time-consuming chemical synthesis. techscience.com For example, understanding the structural basis for the unique 2:2 dimer-binding mode of UNC1215 with L3MBTL3 was crucial for its development and was aided by structural biology and likely computational modeling. nih.gov As computational power and algorithms continue to improve, these in silico methods will become even more predictive and integral to the rational design of highly specific and potent epigenetic modulators. techscience.comtechscience.com

Exploration of Epigenetic Crosstalk Modulated by UNC-926 Hydrochloride

Epigenetic regulation is a complex interplay of various modifications, including histone methylation, acetylation, and DNA methylation. nih.gov The inhibition of methyl-lysine reader domains by UNC-926 Hydrochloride can have downstream effects on other epigenetic marks and the enzymes that regulate them. This phenomenon, known as epigenetic crosstalk, is a burgeoning area of research. nih.govcore.ac.uk

Future studies will likely investigate how the disruption of L3MBTL1 or L3MBTL3 function by UNC-926 and its analogs impacts the broader epigenetic landscape. nih.gov This could involve examining changes in global histone modification patterns, DNA methylation status, and the expression of genes involved in other epigenetic pathways. core.ac.uk Unraveling these intricate connections will provide a more holistic understanding of how these inhibitors exert their biological effects and could reveal novel therapeutic strategies that target multiple epigenetic pathways simultaneously.

Potential for Combination Research Strategies

Combination therapies are a cornerstone of treatment for many complex diseases, particularly cancer. nih.govharvard.edu The rationale behind this approach is to target multiple pathways simultaneously to enhance efficacy and overcome drug resistance. nih.govunclineberger.org There is significant potential for investigating UNC-926 Hydrochloride and its derivatives in combination with other therapeutic agents.

For instance, combining a methyl-lysine reader inhibitor with an inhibitor of a histone methyltransferase or demethylase could lead to synergistic effects on gene expression and cell fate. Similarly, combining epigenetic drugs with conventional chemotherapy or targeted therapies could enhance their anti-cancer activity. unclineberger.org However, it is important to note that synergistic drug combinations can sometimes accelerate the development of resistance. nih.gov Therefore, careful preclinical studies are necessary to identify the most effective and durable combination strategies. nih.govharvard.edu

Q & A

Q. What is the molecular mechanism of UNC-926 Hydrochloride as a L3MBTL1 inhibitor, and how can researchers validate its binding affinity experimentally?

UNC-926 Hydrochloride inhibits the MBT domain of the L3MBTL1 protein with a reported Kd of 3.9 μM . To validate binding affinity, researchers should employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure thermodynamic and kinetic binding parameters. Dose-response curves using fluorescence polarization assays can further confirm inhibitory activity. Ensure purity characterization via HPLC (>95%) and structural validation via NMR or mass spectrometry to rule out confounding artifacts .

Q. What experimental controls are essential for assessing UNC-926 Hydrochloride’s specificity in cellular assays?

Include negative controls (e.g., vehicle-only treatment) and positive controls (e.g., known L3MBTL1 inhibitors like UNC-669). Use genetic knockdown/knockout models (siRNA or CRISPR) to confirm on-target effects. Cross-test against related MBT-domain proteins (e.g., MBTD1) to evaluate selectivity. Data should be normalized to cell viability assays (e.g., MTT or ATP-based luminescence) to distinguish cytotoxicity from specific inhibition .

Q. How should researchers characterize the physicochemical stability of UNC-926 Hydrochloride under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to:

- Temperature gradients (e.g., -80°C, 4°C, 25°C)

- Humidity-controlled environments (e.g., 40–75% RH)

- Light exposure (ICH Q1B guidelines). Analyze degradation products via LC-MS and quantify stability using validated HPLC methods. Report results in molarity-adjusted degradation rates to guide storage protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding data and in vivo efficacy of UNC-926 Hydrochloride?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic clearance) or tissue-specific protein expression . Address this by:

- Performing plasma protein binding assays to assess free drug concentration.

- Using tissue microarrays to quantify L3MBTL1 expression in target organs.

- Applying physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior. Cross-validate with orthotopic xenograft models and correlate results with histopathology .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of UNC-926 Hydrochloride in high-throughput screens?

Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50 values. Apply Bonferroni correction or false discovery rate (FDR) adjustments for multiple comparisons. For heterogeneous data, employ hierarchical Bayesian modeling to account for plate-to-plate variability. Visualize results using heatmaps with z-score normalization to highlight significant outliers .

Q. How can researchers optimize the formulation of UNC-926 Hydrochloride for improved solubility in aqueous buffers?

Test co-solvents (e.g., DMSO, PEG-400) at biocompatible concentrations (<0.1% v/v). Evaluate cyclodextrin-based complexation or nanoparticle encapsulation to enhance solubility. Use dynamic light scattering (DLS) to monitor particle aggregation. Validate bioavailability improvements via Caco-2 permeability assays or in situ intestinal perfusion models .

Methodological Guidelines

- Data Presentation : Follow IUPAC guidelines for reporting chemical data. Include raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials with explicit referencing in the main text .

- Conflict Resolution : For contradictory findings, conduct meta-analysis using PRISMA frameworks and publish negative results to mitigate publication bias .

- Ethical Compliance : Adhere to OECD GLP standards for preclinical studies, ensuring transparency in methods and replication protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.